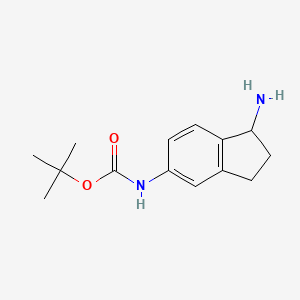

tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate

Vue d'ensemble

Description

“tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate” consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16) .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A significant area of research involving tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate and its analogs is centered around their synthesis and participation in chemical reactions. For instance, Padwa, Brodney, and Lynch (2003) explored the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan derivative, which is closely related to the chemical structure of interest. Their work provides insights into the amine and carbamate functionalities within heterocyclic compounds and how these groups participate in rearrangements and cycloaddition reactions (https://consensus.app/papers/preparation-diels‐alder-reaction-2‐amido-substituted-padwa/a3a18ec7268c523f86a257e69d151077/?utm_source=chatgpt).

Crystal Structures and Molecular Interactions

Research by Baillargeon et al. (2017) on the isomorphous crystal structures of certain chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate compounds, sheds light on the molecular interactions such as hydrogen and halogen bonds that these molecules can form. This work enhances the understanding of how tert-butyl carbamate derivatives interact at the molecular level and how these interactions influence crystal packing and stability (https://consensus.app/papers/structures-chlorodiacetylene-derivatives-hydrogen-baillargeon/e80cd912d75a5ed9aef125bb0d489d37/?utm_source=chatgpt).

Chemoselective Transformations

Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. Their research highlights the versatility of tert-butyl carbamate derivatives in protecting amino groups during synthetic processes, showcasing the compound's importance in the synthesis of complex organic molecules (https://consensus.app/papers/syntheses-reactions-silyl-carbamates-chemoselective-sakaitani/1fda604157bb586baddc5225fd2ec474/?utm_source=chatgpt).

Catalysis and Synthetic Applications

Another notable application of tert-butyl carbamate derivatives is in catalysis. Chankeshwara and Chakraborti (2006) demonstrated the use of Indium(III) halides as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, leading to the formation of N-tert-butyl-carbamates. This research underlines the compound's role in facilitating chemical reactions, particularly in the formation of carbamates from amines (https://consensus.app/papers/indiumiii-halides-highly-efficient-catalysts-chankeshwara/8e0b72cc4a9e5a3ba23a4c9d8eb558de/?utm_source=chatgpt).

Mécanisme D'action

Target of Action

Tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-5-6-11-9(8-10)4-7-12(11)15/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXVGAKDEJZVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)

![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)

![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)